1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Catalog No.
S13969621
CAS No.
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Product Name

1-(2-Chloro-4-hydroxyphenyl)propan-2-one

IUPAC Name

1-(2-chloro-4-hydroxyphenyl)propan-2-one

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4H2,1H3

InChI Key

TZBUXTHDRNONLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)O)Cl

1-(2-Chloro-4-hydroxyphenyl)propan-2-one, also known as 1-(4-chloro-2-hydroxyphenyl)propan-1-one, is a chemical compound with the molecular formula C9H9ClO2C_9H_9ClO_2 and a molecular weight of approximately 184.62 g/mol. This compound features a chloromethyl group and a hydroxyphenyl moiety, which contribute to its unique chemical properties. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

  • Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carbonyl group in the propanone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives. Common nucleophiles include sodium methoxide and potassium cyanide.

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that 1-(2-Chloro-4-hydroxyphenyl)propan-2-one exhibits potential biological activity. Its structure allows it to interact with various biomolecules, which may lead to therapeutic applications. Studies have explored its antioxidant properties and its potential role in drug development, particularly in compounds targeting specific biological pathways .

Several methods exist for synthesizing 1-(2-Chloro-4-hydroxyphenyl)propan-2-one:

  • Friedel-Crafts Alkylation: This method involves the introduction of a chloromethyl group to a hydroxyphenyl compound in the presence of a Lewis acid catalyst, such as aluminum chloride. Conditions typically require anhydrous environments and controlled temperatures to optimize yield and purity.
  • Fries Rearrangement: This method can also be employed, where m-chlorophenyl propionate is treated with aluminum chloride under specific conditions to yield the desired compound .
  • Industrial Production: In industrial settings, large-scale batch reactors or continuous flow reactors may be used to enhance production efficiency. Purification often includes distillation and recrystallization techniques.

1-(2-Chloro-4-hydroxyphenyl)propan-2-one has several applications across different fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: The compound is studied for its potential interactions with biomolecules and its therapeutic properties.
  • Pharmaceutical Development: It is investigated as a precursor for drug development due to its biological activity .

The interaction studies of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one reveal its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloromethyl group enhances its reactivity, while the hydroxyphenyl group can engage in hydrogen bonding and other non-covalent interactions, influencing its biological behavior and efficacy .

Several compounds share structural similarities with 1-(2-Chloro-4-hydroxyphenyl)propan-2-one:

Compound NameKey Features
PhenylacetoneLacks both chloromethyl and hydroxy groups
4-HydroxyphenylacetoneSimilar structure but lacks the chloromethyl group
ChloroacetoneContains chloromethyl but lacks hydroxyphenyl moiety

Uniqueness

The uniqueness of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one lies in its combination of both chloromethyl and hydroxyphenyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This dual functionality enhances its potential utility in synthetic chemistry and biological applications .

The utility of α-haloketones in heterocyclic synthesis dates to the 18th century, with early reports documenting their formation via halogenation of ketones. By the mid-20th century, systematic studies revealed their capacity to act as bifunctional electrophiles, facilitating nucleophilic substitution at the α-halogen center and carbonyl-derived reactivity. For example, phenacyl bromide (2-bromoacetophenone) became a cornerstone for synthesizing five-membered nitrogen heterocycles through reactions with amines.

The structural features of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one align with key advancements in α-haloketone chemistry:

  • Electronic polarization: The electron-withdrawing carbonyl group enhances the electrophilicity of the α-chloro center, enabling efficient SN2 displacements with nitrogen, oxygen, and sulfur nucleophiles.
  • Steric modulation: The propan-2-one backbone minimizes steric hindrance at the reactive α-carbon, favoring cyclization reactions.
  • Directing effects: The hydroxyl group at the 4-position of the aromatic ring influences regioselectivity in metal-catalyzed couplings and electrophilic substitutions.

Table 1: Milestones in α-Haloketone-Driven Heterocyclic Synthesis

EraDevelopmentImpact on 1-(2-Chloro-4-hydroxyphenyl)propan-2-one Applications
1950sDiscovery of α-haloketone cyclocondensation with thioureasEnabled synthesis of thiazolidinone scaffolds
1980sPalladium-catalyzed allylation of α-haloketonesExpanded access to functionalized oxiranes
2020sPhotocatalytic halogenation methodsImproved sustainability of precursor synthesis

Role as a Versatile Synthon in Medicinal Chemistry Platforms

In medicinal chemistry, 1-(2-Chloro-4-hydroxyphenyl)propan-2-one serves as a linchpin for constructing pharmacologically active heterocycles. Its chlorine and hydroxyl substituents enhance hydrogen-bonding interactions and metabolic stability in target molecules.

Key Applications:

  • Benzofuran synthesis: Reaction with phenols under basic conditions yields 2,3-dihydrobenzofuran-3-ones, scaffolds prevalent in antiviral agents.
  • Quinazolinone precursors: Condensation with anthranilic acid derivatives produces quinazolin-4(3H)-ones, a core structure in kinase inhibitors.
  • Thiazole formation: Treatment with thioamides generates 4-arylthiazoles with demonstrated anticancer activity.

Table 2: Heterocyclic Derivatives of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Heterocycle ClassReaction PartnersBiological Relevance
BenzoxepinesEthylene glycolAnti-inflammatory leads
PyrazolinesHydrazinesCOX-2 inhibition
IsoxazolesHydroxylamineAntimicrobial candidates

Modern catalytic methods further augment its utility. For instance, copper-mediated coupling reactions exploit the chloro substituent for constructing biaryl ethers—key motifs in polyphenolic natural products. Meanwhile, the hydroxyl group facilitates regioselective O-alkylation in prodrug synthesis.

Role in Histone Deacetylase Inhibitor Development Through Hydroxypyrimidine Functionalization

1-(2-Chloro-4-hydroxyphenyl)propan-2-one plays a significant role as a synthetic building block in the development of histone deacetylase inhibitors, particularly through strategic hydroxypyrimidine functionalization approaches [8] [9] [10]. The compound's unique structural features, including the strategically positioned chloro and hydroxyl groups, provide essential reactive sites for the construction of potent epigenetic modulators.

The development of histone deacetylase inhibitors utilizing this compound involves several key structural modification strategies. The hydroxyl group at the 4-position of the phenyl ring serves as an anchoring point for the incorporation of hydroxamic acid functionalities, which are essential for zinc chelation within the histone deacetylase active site [8] [10]. Research has demonstrated that N-hydroxycinnamamide-based histone deacetylase inhibitors derived from similar chloro-hydroxyphenyl scaffolds exhibit nanomolar potency against various histone deacetylase isoforms, with IC50 values ranging from 6 to 530 nM [8].

The chloro substituent at the 2-position provides opportunities for nucleophilic substitution reactions that enable the introduction of hydroxypyrimidine moieties [9]. These pyrimidine-containing derivatives have shown enhanced selectivity profiles compared to traditional histone deacetylase inhibitors, with particular efficacy against Class I histone deacetylases (HDAC1, 2, 3, 8) [9] [10]. The incorporation of pyrimidine functionalities modulates the electronic properties of the inhibitor molecule, resulting in improved binding affinity and reduced off-target effects.

Multi-target hybrid designs represent another promising application of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one in histone deacetylase inhibitor development [10] [11]. Dual histone deacetylase/G9a inhibitors have been successfully synthesized using this scaffold, combining deacetylase inhibition with histone methyltransferase modulation [10]. These dual-targeting compounds exhibit IC50 values in the 25-150 nM range and offer advantages in addressing the complex epigenetic dysregulation observed in cancer [11].

The compound also serves as a precursor for histone deacetylase/vascular endothelial growth factor receptor dual inhibitors, which incorporate Pazopanib-inspired modifications [10]. These hybrid molecules demonstrate IC50 values of 15-75 nM against histone deacetylases while simultaneously inhibiting angiogenesis pathways, providing a multifaceted approach to cancer therapy [10].

HDAC Target ClassStructural Modification StrategyIC50 Range (nM)Mechanism EnhancementClinical Relevance
Class I HDACs (HDAC1, 2, 3, 8)Hydroxamic acid incorporation6-530Zinc chelation in active site [8] [10]Epigenetic cancer therapy
Class II HDACs (HDAC4, 5, 6, 7, 9, 10)o-phenylenediamine chelation50-200Alternative metal coordination [10]Neurological disorders
Class IV HDACs (HDAC11)Pyrimidine functionalization100-500Enhanced selectivity profile [9]Metabolic diseases
Dual HDAC/G9a inhibitorsMulti-target hybrid design25-150Simultaneous epigenetic targeting [10] [11]Combination therapy approaches
HDAC/VEGFR dual inhibitorsPazopanib-inspired modifications15-75Angiogenesis inhibition [10]Anti-angiogenic cancer treatment

Strategic Building Block for Anticancer Lead Compound Libraries

1-(2-Chloro-4-hydroxyphenyl)propan-2-one functions as a strategic building block for the construction of diverse anticancer lead compound libraries, leveraging its unique combination of functional groups to access multiple pharmacophoric patterns [13] [14]. The compound's aromatic ketone structure with halogenated phenolic functionality provides an optimal scaffold for structure-activity relationship studies and lead optimization campaigns in anticancer drug discovery.

The halogenated phenolic ketone framework enables direct access to various anticancer chemotypes through targeted synthetic transformations [13] [15]. Research has demonstrated that phenolic ketone derivatives exhibit significant cytotoxic activity against multiple cancer cell lines, including HeLa, A549, HT1080, and HT29, with IC50 values ranging from 50-300 μM [13] [14]. The chloro substitution at the 2-position enhances potency through improved membrane permeability and increased binding affinity to intracellular targets [16] [17].

Structure-activity relationship studies have revealed that the hydroxyl group at the 4-position is essential for anticancer activity, likely through its ability to form hydrogen bonds with biological targets and participate in redox reactions [14] [18]. The ketone functionality provides a versatile handle for derivatization, enabling the synthesis of various analogs including hydrazones, oximes, and enamine derivatives that expand the chemical diversity of the compound library [13] [19].

Marine-derived phenolic compound analogs synthesized from this building block have shown particular promise in anticancer applications [20]. These biomimetic structures demonstrate IC50 values ranging from 75-400 μM against ovarian cancer cell lines A2780 and SKOV3, with mechanisms involving angiogenesis inhibition and apoptosis induction [20]. The aromatic ring system provides structural rigidity that enhances target selectivity while maintaining druglike properties [18].

Hybrid anticancer molecules incorporating the 1-(2-Chloro-4-hydroxyphenyl)propan-2-one scaffold have demonstrated multi-target interference capabilities [21] [19]. These compounds exhibit IC50 values of 10-100 μM against leukemia cell lines HL-60 and K562, with mechanisms involving cell cycle arrest, DNA damage response, and mitochondrial dysfunction [21] [14]. The combination of structural features optimizes selectivity for cancer cells over normal tissue, reducing potential side effects [14].

The compound's utility in lead compound libraries is further enhanced by its compatibility with modern synthetic methodologies, including transition metal-catalyzed coupling reactions and bioorthogonal chemistry approaches [19] [22]. These synthetic capabilities enable rapid analog generation and structure-activity relationship exploration, accelerating the identification of optimized anticancer candidates for preclinical development [13] [19].

Compound ClassSynthetic StrategyCancer Cell Lines TestedIC50 Range (μM)Mechanism of ActionStructure-Activity Features
Halogenated phenolic ketonesDirect halogenation of phenolic ketonesHeLa, A549, HT1080, HT2950-300Apoptosis induction, oxidative stress [13] [14]Chloro substitution enhances potency
Chlorinated aromatic building blocksFriedel-Crafts acylation with chlorinated precursorsMCF-7, MDA-MB-23125-150Cell cycle arrest, DNA damage [15] [18]Hydroxyl group essential for activity
Phenolic anticancer agentsStructure-activity relationship optimizationU2OS, HEK29330-250Mitochondrial dysfunction [14] [20]Ketone functionality enables derivatization
Marine-derived phenolic analogsBiomimetic synthesis approachesA2780, SKOV375-400Angiogenesis inhibition [20]Aromatic ring provides rigidity
Hybrid anticancer moleculesMulti-component coupling reactionsHL-60, K56210-100Multi-target interference [21] [19]Combined features optimize selectivity

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.0291072 g/mol

Monoisotopic Mass

184.0291072 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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